molecular formula C10H6F2N2 B11905593 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile

2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile

Cat. No.: B11905593
M. Wt: 192.16 g/mol
InChI Key: GLHNRVXCIWFBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring and a nitrile group at the 3 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile typically involves the reaction of 4,6-difluoroindole with acetonitrile under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, resulting in the formation of the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitrile group play crucial roles in its reactivity and binding affinity. For example, in OLED applications, the compound’s higher HOMO and lower LUMO energies reduce the energy barrier for hole creation and electron acceptance, leading to improved performance .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)acetonitrile: Similar structure but lacks the fluorine atoms.

    4,6-Difluoroindole: Similar structure but lacks the nitrile group.

    Indole-3-acetic acid: Contains an acetic acid group instead of a nitrile group.

Uniqueness

2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(4,6-difluoro-1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNRVXCIWFBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.